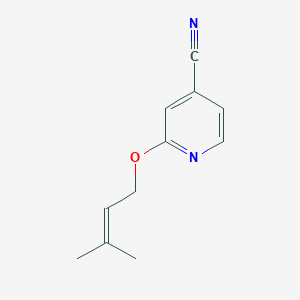
2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In
作用机制
The mechanism of action of 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile varies depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and division. In agriculture, this compound inhibits the growth of weeds by interfering with the synthesis of essential amino acids. In materials science, this compound serves as a building block for the synthesis of novel materials by participating in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells without affecting normal cells. In agriculture, this compound effectively controls the growth of weeds without harming crops. In materials science, this compound serves as a building block for the synthesis of novel materials with unique properties.
实验室实验的优点和局限性
The advantages of using 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile in lab experiments include its high purity, stability, and versatility. This compound can be easily synthesized and purified using standard techniques, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents. Careful handling and proper disposal of this compound are necessary to ensure the safety of researchers and the environment.
未来方向
There are several future directions for the research on 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile. In medicine, further studies are needed to explore the potential of this compound as a novel anti-cancer agent. In agriculture, research on the use of this compound as a herbicide should be continued to develop more effective and environmentally friendly weed control methods. In materials science, the synthesis of novel materials using this compound as a building block should be explored to develop materials with unique properties and applications. Overall, the research on this compound has the potential to contribute to various fields and lead to the development of new technologies and products.
合成方法
The synthesis of 2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile involves the reaction of 2-(3-methylbut-2-enyloxy)pyridine with cyanogen bromide. The reaction takes place in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
2-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that this compound effectively controls the growth of weeds without harming crops. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
属性
IUPAC Name |
2-(3-methylbut-2-enoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-7-10(8-12)3-5-13-11/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOCHZSVDFGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=NC=CC(=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

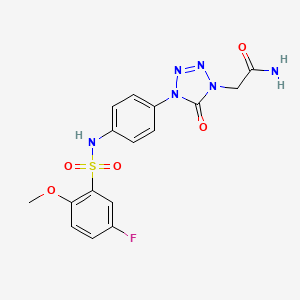

![3-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869979.png)
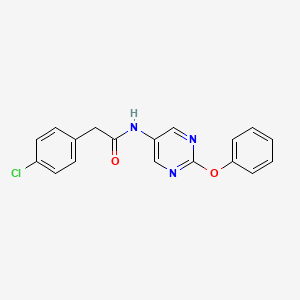

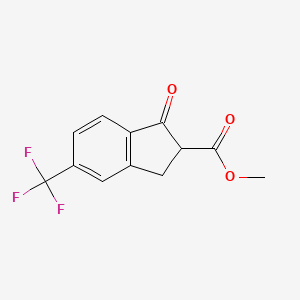
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2869989.png)
![N-[(4-Fluoro-2-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2869990.png)
![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)

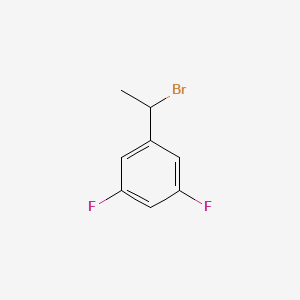
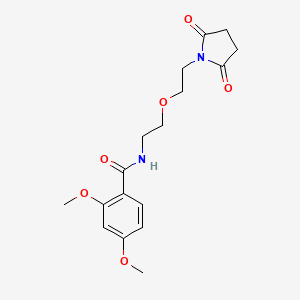
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)